molecular formula C18H21BrN2O3S B2571815 2-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 1172494-96-0

2-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B2571815
CAS No.: 1172494-96-0
M. Wt: 425.34
InChI Key: PWDRIGLIDAYAKJ-UHFFFAOYSA-N
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Description

2-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound that features a bromine atom, a methoxyethyl group, and a tetrahydroquinoline moiety attached to a benzenesulfonamide structure

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as an intermediate for the preparation of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile building block.

Biology and Medicine

In medicinal chemistry, 2-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide may exhibit biological activity, such as antimicrobial or anticancer properties. Its structure suggests potential interactions with biological targets, making it a candidate for drug development.

Industry

In the chemical industry, this compound could be used in the synthesis of dyes, pigments, or as a precursor for other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the tetrahydroquinoline core. This can be achieved through the Povarov reaction, which is a [4+2] cycloaddition between an aniline, an aldehyde, and an alkene.

    Introduction of the Methoxyethyl Group: The next step involves the alkylation of the tetrahydroquinoline with 2-bromoethanol to introduce the methoxyethyl group.

    Sulfonamide Formation: The final step is the sulfonamidation reaction, where the tetrahydroquinoline derivative is reacted with benzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The tetrahydroquinoline moiety can be oxidized to quinoline or reduced further to tetrahydroquinoline derivatives.

    Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Substitution: Products depend on the nucleophile used, e.g., azides, thiols.

    Oxidation: Quinoline derivatives.

    Reduction: Further reduced tetrahydroquinoline derivatives.

    Hydrolysis: Benzenesulfonic acid and corresponding amines.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides are known to inhibit enzymes by mimicking the substrate or binding to the active site. The tetrahydroquinoline moiety may interact with receptors or enzymes, altering their activity. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-(1-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: Similar structure but with a hydroxyethyl group instead of methoxyethyl.

    2-chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: Chlorine atom instead of bromine.

    N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: Lacks the halogen atom.

Uniqueness

The presence of the bromine atom and the methoxyethyl group in 2-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide provides unique reactivity and potential biological activity compared to its analogs. The bromine atom can participate in specific substitution reactions, and the methoxyethyl group can influence the compound’s solubility and interaction with biological targets.

This detailed analysis provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-bromo-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O3S/c1-24-12-11-21-10-4-5-14-8-9-15(13-17(14)21)20-25(22,23)18-7-3-2-6-16(18)19/h2-3,6-9,13,20H,4-5,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDRIGLIDAYAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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